molecular formula C11H17N3 B15244120 5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine

5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine

Cat. No.: B15244120
M. Wt: 191.27 g/mol
InChI Key: AUDUPHDPYZJTSD-UHFFFAOYSA-N
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Description

5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a 1-methylpiperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as amidines and β-dicarbonyl compounds.

    Substitution Reactions: The introduction of the 1-methylpiperidin-4-yl group can be achieved through nucleophilic substitution reactions. For example, 4-chloropyrimidine can react with 1-methylpiperidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield this compound-2-carboxylic acid.

Scientific Research Applications

5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-4-(1-methylpiperidin-4-yl)-2-aminopyrimidine: Similar structure but with an amino group at the 2-position.

    5-Methyl-4-(1-methylpiperidin-4-yl)-2-hydroxypyrimidine: Similar structure but with a hydroxyl group at the 2-position.

Uniqueness

5-Methyl-4-(1-methylpiperidin-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine moiety makes it a versatile intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-methyl-4-(1-methylpiperidin-4-yl)pyrimidine

InChI

InChI=1S/C11H17N3/c1-9-7-12-8-13-11(9)10-3-5-14(2)6-4-10/h7-8,10H,3-6H2,1-2H3

InChI Key

AUDUPHDPYZJTSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1C2CCN(CC2)C

Origin of Product

United States

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